molecular formula C22H19N3O3S B6491989 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide CAS No. 898459-40-0

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide

Cat. No.: B6491989
CAS No.: 898459-40-0
M. Wt: 405.5 g/mol
InChI Key: JCNALEPWOBPEOX-UHFFFAOYSA-N
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Description

“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide” is a complex organic compound. It contains a benzodiazole ring, which is a type of heterocyclic compound . Benzodiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzodiazole derivatives are typically synthesized through reactions involving benzimidazole and other organic compounds . The synthesis is usually characterized by techniques such as 1H NMR, IR, and X-ray analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray crystallography . This allows for the determination of the crystal system, space group, and unit cell parameters .


Chemical Reactions Analysis

The chemical reactions involving benzodiazole derivatives can be quite complex and are dependent on the specific substituents present in the molecule. The reactivity of these compounds can be influenced by factors such as the electron-donating or withdrawing nature of the substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of benzodiazole derivatives can vary widely depending on their specific structure and the biological target. For example, some benzodiazole derivatives are known to inhibit certain enzymes, while others may interact with specific receptors .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

Benzodiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential as therapeutic agents .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-29(27,28)16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNALEPWOBPEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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